2E-Hexenal-2,3-d2
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Overview
Description
2E-Hexenal-2,3-d2 is a deuterated form of 2E-Hexenal, a six-carbon aldehyde with the molecular formula C6H10O. This compound is characterized by the presence of a double bond in the E-configuration at the second carbon atom. It is commonly found in various fruits, vegetables, and spices, contributing to their characteristic fresh, green odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2E-Hexenal-2,3-d2 can be synthesized through several methods, including enzymatic synthesis and chemical synthesis. One common method involves the use of hydroperoxide lyase (HPL) from Amaranthus tricolor to catalyze the reaction of 13-hydroperoxy-9Z, 11E, 15Z-octadecatrienoic acid (13-HPOT) to produce 2E-Hexenal. The reaction conditions typically include a pH of 7.5, a temperature of 20°C, and the presence of butylated hydroxytoluene (BHT) and dithiothreitol (DTT) as stabilizers .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow synthesis using a two-stage microreactor system. This method enhances the efficiency and selectivity of the reaction, producing high yields of the desired compound. The reaction typically involves an autothermal Prins-type reaction followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 2E-Hexenal-2,3-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of hexanoic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hexanol.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium borohydride, producing hexenol as a major product.
Major Products: The major products formed from these reactions include hexanoic acid, hexanol, and hexenol, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2E-Hexenal-2,3-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of aldehyde reactivity and as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on plant metabolism.
Medicine: Research has explored its potential as an antibacterial and antifungal agent, particularly in the context of plant-derived natural products.
Industry: this compound is used in the flavor and fragrance industry due to its characteristic green odor, enhancing the sensory properties of various products
Mechanism of Action
The mechanism of action of 2E-Hexenal-2,3-d2 involves its interaction with various molecular targets and pathways:
Plant Defense: It modulates plant resistance against pathogens by regulating the expression of defense-related genes and proteins.
Antifungal Activity: The compound inhibits the growth of fungal pathogens by disrupting cell wall and membrane integrity, leading to cell death.
Comparison with Similar Compounds
2E-Hexenal-2,3-d2 can be compared with other similar compounds such as:
2-Hexenal: Both compounds share similar structures and reactivity, but this compound is deuterated, making it useful in isotopic labeling studies.
Hexanal: This compound lacks the double bond present in this compound, resulting in different reactivity and sensory properties.
3-Hexenal: This isomer has the double bond in a different position, leading to variations in its chemical behavior and applications
Properties
CAS No. |
164791-70-2 |
---|---|
Molecular Formula |
C6H8OD2 |
Molecular Weight |
100.16 |
Purity |
90% min. |
Synonyms |
2E-Hexenal-2,3-d2 |
Origin of Product |
United States |
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